2-(3-chlorophenyl)acetyl Chloride
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPMKORNJLTHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(3-chlorophenyl)acetyl chloride chemical structure and properties
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
2-(3-Chlorophenyl)acetyl chloride (CAS: 41904-39-6) is a specialized organochlorine intermediate critical to the development of small-molecule therapeutics. Characterized by the presence of a chlorine atom at the meta position of the phenyl ring and a highly reactive acyl chloride terminus, this compound serves as a primary "warhead" for introducing the 3-chlorophenylacetyl moiety into pharmacophores.
Its utility spans the synthesis of isoquinoline alkaloids , benzazepines , and specific adenosine receptor antagonists . This guide details its physicochemical profile, optimized synthesis via thionyl chloride, mechanistic reactivity, and safety protocols for industrial and research applications.
Structural Identity & Physicochemical Profile[1][2]
The meta-chloro substituent exerts a weak electron-withdrawing inductive effect (-I), which slightly deactivates the aromatic ring compared to the unsubstituted phenylacetyl chloride. However, the distal acyl chloride group remains highly electrophilic, making it susceptible to rapid hydrolysis and nucleophilic attack.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 41904-39-6 |
| Molecular Formula | |
| Molecular Weight | 189.04 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Density | ~1.28 g/mL (Estimated) |
| Boiling Point | ~115–120°C at 12 mmHg (Vacuum Distillation Required) |
| Solubility | Soluble in DCM, THF, Toluene, Benzene; Decomposes in Water |
| Reactivity | Lachrymator; reacts violently with protic solvents |
Synthetic Routes & Optimization
The most robust synthesis involves the chlorination of 3-chlorophenylacetic acid. While oxalyl chloride is a milder alternative, Thionyl Chloride (
Optimized Protocol: Thionyl Chloride Method
Reagents:
-
3-Chlorophenylacetic acid (1.0 eq)
-
Thionyl Chloride (1.5 - 2.0 eq)
-
DMF (Catalytic, 1-2 drops)
-
Solvent: Toluene (optional, neat reaction preferred for ease of purification)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or
line). Connect the top of the condenser to a gas scrubber (NaOH trap) to neutralize evolved HCl and SO₂. -
Addition: Charge the flask with 3-chlorophenylacetic acid. If using solvent, add dry toluene.
-
Activation: Add thionyl chloride slowly via an addition funnel. Add catalytic DMF.[1] Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acyl chloride.
-
Reflux: Heat the mixture to reflux (approx. 75-80°C internal temp) for 2–3 hours. Monitor gas evolution; cessation indicates reaction completion.
-
Workup: Distill off excess thionyl chloride at atmospheric pressure.
-
Purification: Perform vacuum distillation on the crude residue (target ~10–15 mmHg). Collect the fraction boiling between 110–125°C. Store under inert gas.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the chlorination of 3-chlorophenylacetic acid.
Reactivity Patterns & Mechanism
The primary utility of this compound lies in Nucleophilic Acyl Substitution . The chloride is a good leaving group, allowing weak nucleophiles (amines, alcohols) to attack the carbonyl carbon.
Mechanism: Amide Bond Formation
In medicinal chemistry, this compound is frequently reacted with complex amines (e.g., piperazines, aminopyridines) to attach the lipophilic chlorobenzyl "tail."
Mechanism Steps:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate: A transient alkoxide intermediate forms.
-
Elimination: The carbonyl bond reforms, expelling the chloride ion (
). -
Deprotonation: A base (TEA or excess amine) removes the proton from the nitrogen, yielding the stable amide.
Reaction Pathway Diagram
Figure 2: Nucleophilic acyl substitution mechanism yielding the amide pharmacophore.
Pharmaceutical Applications
The 3-chlorophenylacetyl moiety acts as a lipophilic spacer that can occupy hydrophobic pockets in receptor binding sites.
A3 Adenosine Receptor Antagonists
Research indicates that the 3-chlorophenylacetyl group is crucial for high-affinity binding in specific triazolo-quinazoline derivatives.
-
Target: Human A3 Adenosine Receptor (hA3AR).
-
Application: this compound is reacted with amino-functionalized triazolo[1,5-c]quinazolines. The resulting amide linkage positions the meta-chloro phenyl ring to interact with hydrophobic residues (e.g., Phe, Trp) within the receptor's orthosteric binding site.
-
Significance: These antagonists are investigated for treating glaucoma, asthma, and inflammatory diseases.
Kinase Inhibitors & Heterocycles
The reagent is also used in Friedel-Crafts cyclizations to generate:
-
Isocoumarins: Via reaction with homophthalic acids.[1]
-
Benzazepines: Precursors for CNS-active agents where the 3-chloro substituent modulates metabolic stability (blocking para-hydroxylation).
Handling, Stability & Safety
Danger: Corrosive & Moisture Sensitive
-
Hydrolysis: Reacts violently with water to release HCl gas and revert to 3-chlorophenylacetic acid.
-
Storage: Store under inert atmosphere (
or Ar) in a dedicated acid cabinet. Refrigeration ( ) is recommended to prevent slow decomposition. -
PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. Always handle in a functioning fume hood.
References
-
PubChem. (n.d.).[2] this compound | C8H6Cl2O.[2][3] National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Kim, Y.C., et al. (1998). Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS 15943) Having High Potency at the Human A2B and A3 Receptor Subtypes. Journal of Medicinal Chemistry. (Demonstrates use of 3-chlorophenylacetyl chloride in antagonist synthesis). Retrieved from [Link]
-
Organic Syntheses. (1921). Preparation of Alpha-Chlorophenylacetic Acid and Derivatives. (Foundational chemistry for phenylacetic acid derivatives). Retrieved from [Link]
Sources
Methodological & Application
reaction conditions for 2-(3-chlorophenyl)acetyl chloride with primary amines
Application Note & Protocol Guide
Topic: Reaction Conditions for the Synthesis of N-Substituted Amides from 2-(3-Chlorophenyl)acetyl Chloride and Primary Amines
Introduction: The Central Role of Amide Synthesis
The formation of the amide bond is arguably one of the most critical reactions in medicinal chemistry and drug development. Amides are ubiquitous in pharmaceuticals and natural products, providing metabolic stability and crucial hydrogen bonding interactions with biological targets.[1] The reaction of an acyl chloride, such as this compound, with a primary amine is a robust and widely utilized method for creating these vital linkages. This molecule, in particular, serves as a key building block for introducing the 3-chlorophenylacetyl moiety, a common structural motif in various pharmacologically active compounds.
This guide provides a comprehensive overview of the reaction conditions, mechanistic underpinnings, and practical protocols for the successful acylation of primary amines with this compound. The focus is not merely on procedural steps but on the rationale behind these choices, empowering researchers to troubleshoot and optimize conditions for their specific substrates.
The Reaction Mechanism: A Classic Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic acyl substitution pathway, often referred to as the Schotten-Baumann reaction.[2][3] The mechanism can be broken down into two primary stages: addition and elimination.
-
Nucleophilic Attack (Addition): The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the this compound.[4][5] This electrophilicity is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[6] This attack forms a transient tetrahedral intermediate.[2]
-
Carbonyl Reformation and Elimination: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.[7]
-
Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture then removes the proton from the nitrogen atom to yield the final, neutral N-substituted 2-(3-chlorophenyl)acetamide and the protonated base.[5]
A critical aspect of this reaction is the generation of one equivalent of hydrochloric acid (HCl) as a byproduct.[8] If not neutralized, this acid will protonate the starting primary amine, converting it into an ammonium salt. This salt is no longer nucleophilic, effectively halting the reaction.[5][8] Therefore, the inclusion of a base is non-negotiable to drive the reaction to completion.[1][8]
Core Principles for Reaction Optimization
The success of the acylation hinges on the careful selection of several key parameters. Understanding the function of each component allows for rational protocol design.
The Critical Choice of Base
The base's primary role is to scavenge the HCl produced.[9] The choice of base depends on the amine's reactivity, solubility, and the desired workup procedure.
-
Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are the most common choices for reactions in aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[10]
-
Triethylamine (TEA): Effective and inexpensive. However, being relatively small, it can sometimes participate in side reactions. The resulting triethylammonium chloride salt can occasionally complicate purification.
-
DIPEA (Hünig's Base): Its bulky isopropyl groups make it highly non-nucleophilic, preventing it from competing with the primary amine in reacting with the acyl chloride.[11] This is particularly advantageous when working with very reactive acylating agents or precious amine substrates.
-
Pyridine: Can also be used as a base and solvent. It can sometimes act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which then reacts with the amine.[3][12]
-
-
Aqueous Inorganic Base (e.g., NaOH, K₂CO₃): This is the hallmark of the classic Schotten-Baumann reaction, typically performed in a biphasic system (e.g., DCM/water or THF/water).[2][3] The amine and acyl chloride react in the organic phase, while the HCl byproduct is neutralized by the base in the aqueous phase. This method is robust, inexpensive, and often results in easy purification, as the salt byproduct remains in the aqueous layer.
Solvent Selection
-
Aprotic Solvents (DCM, THF, Ethyl Acetate): These are standard when using tertiary amine bases.[10] The choice depends on the solubility of the starting materials. DCM is often preferred for its inertness and ease of removal.
-
Biphasic Systems: As mentioned, an organic solvent paired with water is used for traditional Schotten-Baumann conditions. This setup is highly effective at sequestering the HCl byproduct as soon as it forms.[3]
Temperature Control: A Non-Negotiable Parameter
The reaction between an acyl chloride and an amine is highly exothermic.[1] Failure to control the temperature can lead to side reactions and degradation of starting materials or products.
-
Initial Cooling (0 °C): It is standard practice to cool the solution of the amine and base to 0 °C (using an ice-water bath) before the addition of the acyl chloride.
-
Slow, Controlled Addition: The acyl chloride should be added dropwise or in small portions to maintain a low reaction temperature and prevent a dangerous exotherm.
-
Warming to Room Temperature: After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure it proceeds to completion.[10]
Experimental Protocols
Safety First: this compound is corrosive, lachrymatory, and reacts violently with water.[1][13] All operations must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
Protocol 1: General Procedure using a Tertiary Amine Base in DCM
This is a widely applicable protocol for a broad range of primary amines.
-
Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.2 M concentration).
-
Base Addition: Add Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2–1.5 eq).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography.
Protocol 2: General Procedure under Schotten-Baumann Conditions
This protocol is an excellent alternative, especially for water-soluble amines or when using an inorganic base is preferred.
-
Reagent Preparation: In a flask, dissolve the primary amine (1.0 eq) in a suitable organic solvent (e.g., DCM or THF).
-
Aqueous Base: Add an aqueous solution of 2M NaOH (2.0-3.0 eq). The result is a two-phase system.
-
Cooling: Vigorously stir the biphasic mixture in an ice-water bath to cool it to 0-5 °C.
-
Acyl Chloride Addition: Add this compound (1.05 eq) dropwise to the rapidly stirring mixture.
-
Reaction Progression: Continue to stir vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer one more time with the organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography as needed.
Data Summary: General Reaction Parameters
The following table summarizes common conditions for the acylation of primary amines with acyl chlorides, providing a starting point for optimization.
| Parameter | Condition | Rationale & Field Insights |
| Stoichiometry | Amine (1.0 eq), Acyl Chloride (1.0-1.2 eq), Base (1.2-2.0 eq) | A slight excess of the acyl chloride ensures full consumption of the often more valuable amine. Excess base ensures complete neutralization of HCl.[8][10] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Chosen based on reactant solubility and inertness. DCM is a common default.[10] |
| Base | DIPEA, TEA, Pyridine, aq. NaOH, aq. K₂CO₃ | DIPEA is preferred for sensitive substrates due to its non-nucleophilicity.[10] Aqueous NaOH is robust and cost-effective for Schotten-Baumann conditions.[1][2] |
| Temperature | 0 °C to Room Temperature | Initial cooling is critical to control the exotherm. Allowing the reaction to proceed at room temperature ensures completion.[1][10] |
| Reaction Time | 1 to 16 hours | Highly dependent on the nucleophilicity of the amine. Aromatic amines are less reactive and may require longer times than aliphatic amines.[10] |
| Work-up | Aqueous wash (acid, base, brine) followed by drying | Sequential washes effectively remove unreacted starting materials, the base, and its corresponding salt, simplifying final purification. |
Visualization of the Experimental Workflow
The following diagram outlines the typical laboratory workflow for the synthesis and purification of N-substituted 2-(3-chlorophenyl)acetamides.
Caption: Standard workflow for amide synthesis via acylation.
References
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Retrieved from [Link]
- Kadadevar, D., et al. (2011). 2-[5-PHENYL-2H-1, 2, 4-TRIAZOL-3YLAMINO] ACETAMIDE AS ANTICONVULSANT. International Journal of ChemTech Research, 3(3).
-
YouTube. (2024). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]
-
Studylib. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]...
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
ChemSynthesis. (2025). N-[2-(3-chlorophenyl)-1-oxido-2H-1,2,3-triazol-4-yl]acetamide. Retrieved from [Link]
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Retrieved from [Link]
-
Scope Journal. (2023). Synthesis of Novel 4-(2-Chlorophenyl)-2,5-Diphenyl-3H-Pyrrole from the β-Carbonyl Compound as Isocitrate Dehydrogenase. Retrieved from [Link]
-
YouTube. (2023). Preparations and Reactions of Acyl Chlorides. Retrieved from [Link]
-
NCERT. (2008). Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. jk-sci.com [jk-sci.com]
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- 4. This compound|CAS 41904-39-6 [benchchem.com]
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- 6. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
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- 14. download.basf.com [download.basf.com]
Troubleshooting & Optimization
Technical Support Center: Quenching Excess 2-(3-chlorophenyl)acetyl chloride
This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals on effectively and safely quenching excess 2-(3-chlorophenyl)acetyl chloride in reaction mixtures. The information presented herein is grounded in established chemical principles and field-proven laboratory practices.
Introduction to this compound
This compound is a highly reactive acyl chloride widely used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.[1][2] This high reactivity, while advantageous for synthesis, necessitates careful handling and thorough quenching of any excess reagent to ensure reaction specificity, product purity, and operational safety.[3][4]
This document will address common questions and troubleshooting scenarios encountered when working with this and similar acyl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench excess this compound?
A1: Quenching is essential for several reasons:
-
To Halt the Reaction: Leaving unreacted this compound in the mixture can lead to the formation of undesired side products during work-up and purification. For instance, if the desired product is an amide formed by reacting the acyl chloride with an amine, any remaining acyl chloride will readily react with water during aqueous work-up to form 2-(3-chlorophenyl)acetic acid.[5][6] This introduces impurities that can be difficult to separate from the target molecule.
-
To Ensure Safety: this compound is a corrosive substance.[1] Its reaction with atmospheric moisture or during aqueous work-up produces hydrochloric acid (HCl) gas, which is corrosive and toxic.[5][6][7] Proper quenching in a controlled manner is crucial to manage the exothermic nature of the reaction and the evolution of HCl gas.[6][8]
-
To Facilitate Purification: A successful quench simplifies the purification process by converting the highly reactive acyl chloride into a more stable and easily separable compound.
Q2: What are the most common and effective quenching agents for this compound?
A2: The choice of quenching agent depends on the reaction solvent, the desired final product, and the scale of the reaction. The most common quenching agents are nucleophiles that readily react with the acyl chloride.[2]
-
Water: Water is a readily available and effective quenching agent. It reacts with this compound to form the corresponding carboxylic acid, 2-(3-chlorophenyl)acetic acid, and HCl.[5][6] This method is straightforward but can be highly exothermic and produce steamy, acidic fumes of HCl.[5][6] It is best performed by slowly adding the reaction mixture to a separate vessel containing cold water or an ice/water mixture with vigorous stirring.
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): Alcohols react with acyl chlorides to form esters.[9][10][11] This reaction is also exothermic but often more controlled than quenching with water. Using an alcohol like methanol will convert the excess this compound into methyl 2-(3-chlorophenyl)acetate. This ester is generally less polar than the corresponding carboxylic acid, which can be advantageous during extractive work-up.
-
Amines (e.g., Triethylamine, Diisopropylethylamine): In many reactions where this compound is used, a tertiary amine base is already present to scavenge the HCl byproduct.[12] An excess of a primary or secondary amine can also be used as a quenching agent, forming a stable amide.[13][14][15] However, this will introduce an additional amide into the reaction mixture that will need to be separated. Aqueous solutions of amines can also be used.
-
Aqueous Base Solutions (e.g., Sodium Bicarbonate, Sodium Hydroxide): Using a basic aqueous solution for quenching neutralizes the HCl formed in situ.[7] A saturated sodium bicarbonate solution is a good choice as it is a weak base and the formation of CO2 gas can provide a visual cue that the quenching is complete. However, the gas evolution needs to be carefully controlled to avoid excessive foaming and pressure build-up. A dilute solution of a strong base like sodium hydroxide can also be used, but this is highly exothermic and should be done with extreme caution, preferably at low temperatures.
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Product of Quenching | Advantages | Disadvantages |
| Water | 2-(3-chlorophenyl)acetic acid | Readily available, inexpensive. | Highly exothermic, produces HCl gas.[5][6] |
| Methanol/Ethanol | Methyl/Ethyl 2-(3-chlorophenyl)acetate | More controlled than water, ester product can be easier to separate.[9] | Introduces an ester byproduct. |
| Aqueous NaHCO3 | 2-(3-chlorophenyl)acetic acid (as sodium salt) | Neutralizes HCl, visual indication of reaction. | Can cause excessive foaming due to CO2 evolution. |
| Aqueous NaOH | 2-(3-chlorophenyl)acetic acid (as sodium salt) | Rapid and effective neutralization. | Highly exothermic, potential for side reactions with sensitive functional groups.[7] |
Q3: How can I confirm that all the this compound has been quenched?
A3: Verifying the complete consumption of the starting acyl chloride is crucial before proceeding with the work-up.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method. A small aliquot of the reaction mixture can be spotted on a TLC plate alongside a spot of the starting this compound (if a stable sample is available) or the corresponding carboxylic acid (formed by quenching a small sample with water). The disappearance of the starting acyl chloride spot indicates the completion of the quench.
-
Infrared (IR) Spectroscopy: Acyl chlorides have a characteristic C=O stretching frequency in the IR spectrum, typically around 1785-1815 cm⁻¹. The disappearance of this peak and the appearance of a new carbonyl peak corresponding to the acid (around 1700-1725 cm⁻¹) or ester (around 1735-1750 cm⁻¹) indicates a successful quench.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, GC-MS or LC-MS can be used to detect any remaining acyl chloride or its derivatives.[16][17]
-
Qualitative Test: A simple, albeit less precise, method is to carefully add a drop of water to a small, isolated sample of the quenched reaction mixture. If steamy fumes (HCl) are still observed, the quench is likely incomplete.[18] Another qualitative test involves adding a small amount of aqueous silver nitrate to a sample of the reaction mixture that has been quenched and worked up. The immediate formation of a white precipitate (AgCl) suggests the presence of readily hydrolyzable chloride, which could indicate unreacted acyl chloride.[18][19]
Troubleshooting Guide
Problem 1: The quenching process is too vigorous and difficult to control.
-
Cause: This is often due to adding the quenching agent too quickly or at too high a concentration. The reaction of acyl chlorides with protic nucleophiles is highly exothermic.[6][9]
-
Solution:
-
Cool the reaction mixture: Before and during the quench, cool the reaction vessel in an ice bath to dissipate the heat generated.
-
Slow addition: Add the quenching agent dropwise with vigorous stirring to ensure even distribution and heat dissipation.
-
Dilution: Dilute either the reaction mixture or the quenching agent with a suitable inert solvent to moderate the reaction rate.
-
Reverse Addition: Instead of adding the quenching agent to the reaction mixture, slowly add the reaction mixture to a larger volume of the cold quenching agent. This ensures that the acyl chloride is always the limiting reagent during the quench.
-
Problem 2: An insoluble solid forms during the quench.
-
Cause: This could be the protonated form of an amine base used in the reaction (e.g., triethylammonium chloride) crashing out of solution as the polarity of the solvent system changes.[13][15] Alternatively, it could be the quenched product if it has low solubility in the reaction solvent.
-
Solution:
-
Add a co-solvent: Add a solvent in which the solid is soluble to create a homogeneous solution before proceeding with the work-up.
-
Proceed with a biphasic work-up: If the solid is an ammonium salt, it will likely dissolve during an aqueous work-up. Ensure vigorous stirring to facilitate the dissolution.
-
Problem 3: The desired product is degrading during the quench.
-
Cause: If the desired product contains functional groups sensitive to strong acids or bases, the quenching conditions may be too harsh. For example, quenching with a strong base like NaOH could hydrolyze a sensitive ester in the product molecule.
-
Solution:
-
Use a milder quenching agent: Opt for a less reactive quenching agent like an alcohol or a buffered aqueous solution (e.g., a phosphate buffer at a specific pH).[20]
-
Control the temperature: Perform the quench at a lower temperature to minimize the rate of degradation.
-
Experimental Protocols
Protocol 1: Standard Quenching with Methanol
-
Cool the reaction vessel containing the mixture with excess this compound to 0 °C using an ice-water bath.
-
With vigorous stirring, add methanol dropwise to the reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.
-
Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Confirm the absence of the acyl chloride using a suitable analytical method (e.g., TLC or IR).
-
Proceed with the aqueous work-up.
Protocol 2: Quenching with Saturated Aqueous Sodium Bicarbonate
-
In a separate flask, prepare a volume of saturated aqueous sodium bicarbonate solution roughly equal to the volume of the reaction mixture. Cool this solution to 0 °C.
-
Slowly, and in portions, add the reaction mixture to the cold sodium bicarbonate solution with very vigorous stirring. Be cautious of gas evolution and potential foaming.
-
After the addition is complete, continue to stir the biphasic mixture vigorously for 1 hour.
-
Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Separate the organic and aqueous layers and proceed with the extraction and purification of the product.
Visualizing the Quenching Process
Diagram 1: Decision-Making Workflow for Quenching
Caption: Decision workflow for selecting an appropriate quenching method.
Diagram 2: General Reaction Mechanism of Acyl Chloride Quenching
Caption: General mechanism for quenching an acyl chloride.
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
-
Save My Exams. (2025). Acyl chlorides and alcohols. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]
-
YouTube. (2024). Reaction of Acyl Chlorides with Alcohols. Retrieved from [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Reactions of Acyl Chlorides. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
SparkNotes. (n.d.). Reaction of Amines with Acyl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]
-
PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
Physics & Maths Tutor. (n.d.). 4.10 Organic Synthesis and Analysis. Retrieved from [Link]
-
Reddit. (2019). [A level chemistry] testing for an acyl chloride. Retrieved from [Link]
-
Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
-
SparkNotes. (n.d.). Production of Acyl Chlorides from Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from [Link]
Sources
- 1. This compound|CAS 41904-39-6 [benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. savemyexams.com [savemyexams.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. savemyexams.com [savemyexams.com]
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- 16. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
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- 19. reddit.com [reddit.com]
- 20. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 2-(3-Chlorophenyl)acetyl Chloride
[1]
Status: Operational Ticket ID: #PUR-3CL-AC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Purification Protocols for 2-(3-Chlorophenyl)acetyl Chloride[1]
Executive Summary & Molecule Profile
Welcome to the technical support hub for This compound (CAS: 41904-39-6).[1][2] This intermediate is a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and various agrochemicals. Its high reactivity, while useful for coupling, makes purification a race against hydrolysis and thermal degradation.
The following guide moves beyond basic textbook procedures to address the specific "pain points" reported by process chemists: persistent yellow discoloration, residual thionyl chloride, and rapid hydrolysis during storage.
Physical Property Dashboard
| Property | Value | Critical Note |
| Molecular Formula | ||
| Molecular Weight | 189.04 g/mol | |
| Boiling Point | 120–125 °C @ 23 mmHg | High vacuum required to prevent thermal decomposition.[1][2] |
| Appearance | Clear to pale yellow liquid | Dark brown/orange indicates sulfur or metal contamination. |
| Density | ~1.2 g/mL | Denser than water (sinks during quenching).[1] |
| Storage | < -20 °C, Inert Atmosphere | Reacts violently with moisture.[1] |
Troubleshooting Guides (Root Cause Analysis)
Issue #1: "My product is dark brown/orange even after rotary evaporation."
Diagnosis:
This is the most common ticket we receive. The discoloration is rarely the product itself but rather sulfur-based impurities (
The Fix: High-Vacuum Distillation You cannot "wash" this product clean due to its water sensitivity. Distillation is the only viable path.
-
Why it works: Sulfur monochloride (
) boils at 138°C (atm), which is close to your product's boiling point.[1] However, under reduced pressure, the separation efficiency improves. -
Protocol: See Standard Operating Procedure A below.
Issue #2: "NMR shows a persistent broad singlet at ~11-12 ppm."
Diagnosis:
Hydrolysis. That signal corresponds to the carboxylic acid proton (
-
Cause: Moisture ingress during transfer or poor quality septa.
-
The Fix: If the acid content is <10%, you can reflux the crude material with fresh thionyl chloride (
) for 1 hour to reconvert it, then strip the solvent.[1] If >10%, you must re-purify via distillation.
Issue #3: "The next step (coupling) failed/yielded tar."
Diagnosis:
Residual Thionyl Chloride. Even trace amounts of
-
The Fix: Azeotropic removal.
-
Why it works: Toluene forms a binary azeotrope with thionyl chloride (
), allowing you to "drag" the stubborn reagent out of the oil at lower temperatures than its natural boiling point.[1]
Standard Operating Procedures (SOPs)
SOP A: High-Vacuum Distillation (The Gold Standard)
Objective: Isolate >98% pure acid chloride from crude reaction mixture.
Equipment:
-
Short-path distillation head (vigreux column recommended).[1]
-
Vacuum pump capable of
. -
Cow receiver (3-way).[1]
Step-by-Step Protocol:
-
Degassing: Place the crude brown oil in the still pot. Stir at room temperature under high vacuum (1-2 mmHg) for 20 minutes. This removes volatile gases (
, ) that can cause "bumping." -
Heating Ramp: Slowly heat the oil bath.
-
Observation: At bath temp ~60°C, you may see a "forerun" (residual toluene/thionyl chloride). Discard this.
-
-
Main Fraction Collection:
-
Target Vapor Temp: 95–105 °C @ 1–2 mmHg (or ~120 °C @ 23 mmHg).[1]
-
Critical: Do not let the oil bath exceed 160°C. Thermal degradation leads to ketene formation and tar.
-
-
Storage: Immediately backfill with Argon/Nitrogen. Seal with Parafilm.
SOP B: Azeotropic Removal of Thionyl Chloride
Objective: Remove
Protocol:
-
Evaporate the reaction mixture to dryness on a rotary evaporator (
bath). -
Add anhydrous Toluene (approx. 2 mL per gram of product).
-
Re-evaporate to dryness.
-
Repeat 3 times.
-
Result: The pungent smell of
should be replaced by the sweet smell of toluene. The material is now safe for amine coupling.
Visualizing the Chemistry
Workflow: Purification Decision Tree
Figure 1: Decision matrix for processing crude this compound based on impurity profile.
Mechanism: The Hydrolysis Trap[1]
Figure 2: Hydrolysis pathway.[1] Note that this reaction is autocatalytic; the HCl generated can catalyze further degradation if moisture is present.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Oxalyl Chloride instead of Thionyl Chloride?
A: Yes, and it is often cleaner. Oxalyl chloride produces
Q: My vacuum pump is not reaching <5 mmHg. Can I distill at higher pressure? A: Proceed with extreme caution. At 23 mmHg, the BP is ~120°C. If your vacuum is only 50-100 mmHg, the BP will rise toward 150°C+.[1] At these temperatures, the benzylic protons (next to the phenyl ring) become susceptible to radical abstraction or polymerization. Recommendation: If you lack a high-vacuum pump, do not distill.[1] Rely on the "Azeotropic Removal" (SOP B) and use the crude immediately.
Q: How do I clean the glassware afterwards? A: Do not rinse immediately with water; it will create a violent geyser of HCl gas.
-
Rinse glassware with Acetone or DCM first to dilute the residue.
-
Quench the rinse waste into a beaker of dilute Sodium Bicarbonate (
). -
Only then wash the glass with water and detergent.
References
-
Sigma-Aldrich. (n.d.).[1][3] Product Specification: α-Chlorophenylacetyl chloride. Retrieved from [1]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem. (2025).[4] Technical Support Center: Removal of Excess Thionyl Chloride. Retrieved from [1]
- Furniss, B. S., et al. (1989). Purification of Acid Chlorides. In Vogel's Textbook of Practical Organic Chemistry. Pearson.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10655249, this compound. Retrieved from [1]
Validation & Comparative
A Comparative Guide to the Infrared Spectroscopy of 2-(3-chlorophenyl)acetyl Chloride
For researchers, scientists, and professionals in drug development, precise and rapid identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for such molecular characterization. This guide provides an in-depth comparison of the Fourier-transform infrared (FTIR) spectroscopic characteristics of 2-(3-chlorophenyl)acetyl chloride, juxtaposed with its structural analogues, phenylacetyl chloride and acetyl chloride. By understanding the subtle yet significant shifts in vibrational frequencies, researchers can gain deeper insights into the molecular structure and electronic effects at play.
The Foundational Role of FTIR in Characterizing Acyl Chlorides
FTIR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The carbonyl (C=O) stretching vibration in acyl chlorides is particularly informative. Due to the strong inductive electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon, this bond is strengthened and stiffened, resulting in a characteristically high stretching frequency, typically appearing around 1800 cm⁻¹.[1][2] This high-frequency absorption is a hallmark of acyl chlorides and distinguishes them from other carbonyl-containing compounds like ketones, aldehydes, and esters.[1][2]
Comparative Analysis of Characteristic FTIR Peaks
The following table summarizes the key FTIR characteristic peaks for this compound and its comparators, acetyl chloride and phenylacetyl chloride. This data facilitates a direct comparison of the influence of the phenyl and the meta-substituted chloro-phenyl groups on the vibrational frequencies.
| Functional Group | Vibrational Mode | Acetyl Chloride (cm⁻¹) | Phenylacetyl Chloride (cm⁻¹) | This compound (cm⁻¹) |
| Carbonyl (C=O) | Stretch | ~1800 | ~1800 | ~1800[3] |
| Carbon-Chlorine (C-Cl) | Stretch (Acyl Chloride) | 600-800 | Not specified | ~700[3] |
| Aromatic C-H | Stretch | N/A | >3000 | >3000 |
| Aromatic C=C | Stretch (in-ring) | N/A | 1600-1450 | 1600-1450 |
| C-H (Aliphatic) | Stretch | 2950-2850 | ~2900 | ~2900 |
| Aromatic C-Cl | Stretch | N/A | N/A | ~780-740 |
Experimental Protocol for FTIR Analysis of Acyl Chlorides
The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a liquid acyl chloride sample.
Materials and Equipment:
-
FTIR Spectrometer
-
Salt plates (e.g., NaCl or KBr), desiccated
-
Pasteur pipette
-
Sample of this compound (or other acyl chloride)
-
Anhydrous solvent for cleaning (e.g., dichloromethane or chloroform)
-
Fume hood
Methodology:
-
Spectrometer Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Acquire a background spectrum with the empty sample compartment. This will be automatically subtracted from the sample spectrum.
-
Sample Preparation (Neat Liquid):
-
In a fume hood, place one to two drops of the liquid acyl chloride sample onto the center of a clean, dry salt plate using a Pasteur pipette.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.
-
-
Spectrum Acquisition:
-
Immediately place the salt plate assembly into the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.
-
Label the significant peaks on the spectrum.
-
-
Cleaning:
-
Disassemble the salt plates in the fume hood.
-
Rinse the plates with an anhydrous solvent and gently wipe them dry with a soft, lint-free tissue.
-
Store the salt plates in a desiccator to prevent fogging from atmospheric moisture.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining the FTIR spectrum of an acyl chloride.
Caption: Experimental workflow for FTIR analysis of liquid acyl chlorides.
In-Depth Spectral Interpretation and Discussion
The high frequency of the carbonyl stretch in all three compounds confirms the presence of the acyl chloride functional group. The electron-withdrawing nature of the chlorine atom attached to the carbonyl carbon significantly increases the double-bond character of the C=O bond, leading to this characteristic high-frequency absorption.[1][2]
The introduction of a phenyl group in phenylacetyl chloride does not significantly shift the C=O stretching frequency compared to acetyl chloride. This is because the carbonyl group is insulated from the aromatic ring by a methylene (-CH2-) group, which mitigates the electronic effects of the ring on the carbonyl bond.
In the case of this compound, the presence of a chlorine atom on the phenyl ring, meta to the acetyl chloride moiety, is expected to have a minor inductive electron-withdrawing effect. However, due to the intervening methylene group, this effect on the carbonyl stretching frequency is likely to be minimal and may not be easily discernible from that of phenylacetyl chloride. The primary diagnostic peaks remain the strong C=O stretch around 1800 cm⁻¹ and the C-Cl stretch of the acyl chloride around 700 cm⁻¹.[3]
Additional characteristic peaks for both phenylacetyl chloride and this compound include aromatic C-H stretching vibrations above 3000 cm⁻¹, and in-ring C=C stretching vibrations between 1600 and 1450 cm⁻¹. The spectrum of this compound will also exhibit a C-Cl stretching vibration associated with the chloro-substituted aromatic ring, typically in the 780-740 cm⁻¹ region.
Structural Influence on Carbonyl Vibrational Frequency
The following diagram illustrates the structural relationships and the key electronic effect influencing the carbonyl stretching frequency in the compared molecules.
Caption: Influence of molecular structure on the C=O stretching frequency.
Conclusion
The FTIR spectrum of this compound is characterized by a strong carbonyl absorption band around 1800 cm⁻¹, a feature it shares with other acyl chlorides like acetyl chloride and phenylacetyl chloride. The presence of the meta-chloro substituent on the phenyl ring has a negligible effect on this primary diagnostic peak due to the insulating methylene bridge. However, the spectrum will also contain characteristic absorptions for the aromatic ring and the aromatic C-Cl bond, allowing for its differentiation from the other two compounds. This guide provides the foundational knowledge for researchers to confidently identify and characterize this compound and similar structures using FTIR spectroscopy.
References
-
National Institute of Standards and Technology. (n.d.). Acetyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Phenylacetyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Clark, J. (n.d.). Infrared spectra of acid chlorides. Chemistry. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Filo. (2025, December 3). Explain the variations of carbonyl group absorption in acetyl chloride on basis of IR spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Reddit. (2024, February 25). How to identify an Acyl Chloride in an IR spectra? r/chemhelp. Retrieved from [Link]
-
Anonymous. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Anonymous. (n.d.). Infrared spectra of acid chlorides. Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to the GC-MS Analysis of 3-Chlorophenylacetyl Chloride: Direct Injection vs. Derivatization
For researchers engaged in synthetic chemistry and drug development, the accurate identification of reactive intermediates is paramount. Acyl chlorides, such as 3-chlorophenylacetyl chloride, are common building blocks, yet their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges due to their inherent reactivity. This guide provides an in-depth comparison of two primary analytical strategies: the direct injection of 3-chlorophenylacetyl chloride and its analysis following derivatization to a more stable methyl ester. We will explore the characteristic electron ionization (EI) fragmentation patterns of both species, supported by detailed experimental protocols and mechanistic insights, to empower researchers to select the optimal method for their analytical needs.
The Analytical Challenge: Why Acyl Chlorides Warrant Special Consideration
Acyl chlorides are highly electrophilic and susceptible to hydrolysis and reactions with nucleophiles. When analyzed directly by GC-MS, this reactivity can lead to several complications:
-
On-Column Reactions: Interaction with active sites (e.g., free silanols) on the GC column or liner can cause degradation, leading to poor peak shape, tailing, and reduced sensitivity.
-
Injector Port Degradation: The high temperatures of the GC injector can induce decomposition.
-
Corrosivity: The potential formation of hydrochloric acid can be detrimental to the chromatographic system over time.
A common and effective strategy to mitigate these issues is derivatization, a process that converts the analyte into a more stable, less polar, and more volatile compound.[1][2] For an acyl chloride, a simple reaction with an alcohol to form an ester is an ideal derivatization pathway.[2] This guide will compare the direct analysis of 3-chlorophenylacetyl chloride with the analysis of its methyl ester derivative, methyl 3-chlorophenylacetate.
Experimental Design: Methodologies for Analysis
Two distinct workflows are presented below: direct analysis and analysis via derivatization. The choice between them is a trade-off between speed and analytical robustness.
Workflow 1: Direct GC-MS Analysis of 3-Chlorophenylacetyl Chloride
This approach is favored for rapid screening when the primary goal is qualitative identification and potential degradation is an acceptable risk.
Protocol:
-
Sample Preparation: Prepare a 100 µg/mL solution of 3-chlorophenylacetyl chloride in anhydrous dichloromethane. Anhydrous solvent is critical to prevent hydrolysis.
-
GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
GC Column: A low-polarity column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) is recommended.
-
-
Instrumental Conditions:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 70 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Conditions: EI mode at 70 eV. Source temperature 230 °C, Quad temperature 150 °C. Scan range 40-400 m/z.
-
Workflow 2: Derivatization to Methyl 3-Chlorophenylacetate and GC-MS Analysis
This method is recommended for quantitative analysis and when high reproducibility and accuracy are required. The resulting ester is significantly more stable, leading to improved chromatographic performance.
Protocol:
-
Derivatization:
-
To 1 mg of 3-chlorophenylacetyl chloride in a vial, add 1 mL of anhydrous methanol.
-
Cap the vial and gently swirl. The reaction is typically rapid and exothermic. Allow it to proceed at room temperature for 15 minutes to ensure completion.
-
The resulting solution contains methyl 3-chlorophenylacetate. Dilute as needed with dichloromethane for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions: The same instrumentation and conditions as described in Workflow 1 can be used for the analysis of the ester derivative.
Visualizing the Analytical Workflows
The following diagram illustrates the two distinct paths for sample analysis.
Caption: Comparative workflows for GC-MS analysis.
Results: A Head-to-Head Fragmentation Pattern Comparison
The electron ionization mass spectra of the parent acyl chloride and its methyl ester derivative are distinct, providing unique fingerprints for identification.
Fragmentation Pattern of 3-Chlorophenylacetyl Chloride (C₈H₆ClO)
The mass spectrum of 3-chlorophenylacetyl chloride is characterized by fragmentation events centered around the highly reactive acyl chloride group and the stable benzyl moiety.
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 170 , with a corresponding M+2 peak at m/z 172 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a single chlorine atom.[3] However, for reactive molecules like acyl chlorides, the molecular ion can be weak or absent.[4]
-
Loss of Chlorine Radical ([M-Cl]⁺): A primary fragmentation pathway for acyl chlorides is the loss of the chlorine radical from the carbonyl group.[4] This results in the formation of a highly stable acylium ion at m/z 135 . This is often a very prominent peak.
-
Benzylic Cleavage ([M-COCl]⁺): Cleavage of the bond between the carbonyl carbon and the methylene bridge results in the formation of the 3-chlorobenzyl cation at m/z 125 (and its isotope at m/z 127). This is a very favorable fragmentation due to the stability of the resulting benzyl cation. This is often the base peak .
-
Formation of Tropylium Ion: The 3-chlorobenzyl cation (m/z 125) can subsequently lose a chlorine radical to form the tropylium ion (C₇H₇⁺) at m/z 91 , a classic and highly stable fragment in mass spectrometry.[5]
Caption: Proposed EI fragmentation of 3-chlorophenylacetyl chloride.
Fragmentation Pattern of Methyl 3-Chlorophenylacetate (C₉H₉ClO₂) Derivative
The fragmentation of the methyl ester derivative follows predictable pathways for esters, offering clear diagnostic ions.
-
Molecular Ion (M⁺˙): The molecular ion for the ester is found at m/z 184 , with its corresponding M+2 isotope peak at m/z 186 . As a more stable molecule, its molecular ion peak is generally more pronounced than that of the parent acyl chloride.
-
Loss of Methoxy Radical ([M-OCH₃]⁺): A characteristic fragmentation of methyl esters is the loss of a methoxy radical (•OCH₃).[6] This yields the same stable acylium ion seen in the acyl chloride fragmentation, at m/z 155 (with its isotope at m/z 157).
-
Benzylic Cleavage ([M-COOCH₃]⁺): Similar to the acyl chloride, the dominant fragmentation is the cleavage of the C-C bond alpha to the ring, resulting in the loss of the carbomethoxy radical (•COOCH₃). This forms the highly stable 3-chlorobenzyl cation at m/z 125 (and m/z 127), which is typically the base peak .
-
Tropylium Ion Formation: As before, the 3-chlorobenzyl cation can lose a chlorine radical to produce the tropylium ion at m/z 91 .
Data Summary: Key Fragment Comparison
| Feature | 3-Chlorophenylacetyl Chloride | Methyl 3-Chlorophenylacetate (Derivative) |
| Molecular Formula | C₈H₆ClO | C₉H₉ClO₂ |
| Molecular Ion (m/z) | 170 / 172 (Often weak) | 184 / 186 |
| Base Peak (m/z) | 125 / 127 | 125 / 127 |
| Key Fragment 1 (m/z) | 135 ([M-Cl]⁺) | 155 ([M-OCH₃]⁺) |
| Key Fragment 2 (m/z) | 91 (Tropylium) | 91 (Tropylium) |
Discussion and Recommendations: Choosing the Right Path
Direct Analysis: The primary advantage of the direct injection method is speed. It eliminates a sample preparation step and provides a rapid confirmation of the presence of the acyl chloride. However, this comes at the cost of reliability. The high reactivity of 3-chlorophenylacetyl chloride can lead to poor peak shapes, variable response, and potential degradation, making it unsuitable for accurate quantification. It is best reserved for quick, qualitative checks in a research setting.
Derivatization Analysis: The conversion to methyl 3-chlorophenylacetate is the scientifically superior approach for most applications. The benefits are clear:
-
Enhanced Stability: The methyl ester is significantly less reactive, ensuring its integrity during injection and chromatographic separation.[2]
-
Improved Chromatography: The increased stability translates to sharper, more symmetrical peaks, leading to lower detection limits and better resolution.
-
Quantitative Accuracy: The robustness of the derivatized analyte allows for reliable and reproducible quantification, which is essential in process monitoring and impurity profiling.
The main drawback is the additional sample preparation step. However, the reaction is simple, fast, and quantitative, making it a small investment for a large return in data quality.
Senior Scientist's Recommendation: For any application requiring reliable identification and especially for quantitative analysis, the derivatization of 3-chlorophenylacetyl chloride to its methyl ester is the strongly recommended protocol. The gains in stability, chromatographic performance, and data integrity far outweigh the minimal extra time required for sample preparation. Direct analysis should only be considered for preliminary, non-critical screening.
References
- Blau, K., & King, G.S., Eds. (1977).
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Perygin, D. (2020). GCMS 3 Fragmentation Patterns. YouTube. Available at: [Link]
-
PubChem. (n.d.). Phenylacetyl chloride. National Center for Biotechnology Information. Available at: [Link]
Sources
elemental analysis standards for 2-(3-chlorophenyl)acetyl chloride
Technical Comparison Guide | CAS: 39182-94-0
Executive Summary
The elemental analysis (EA) of 2-(3-chlorophenyl)acetyl chloride presents a classic analytical paradox: the very reactivity that makes it a valuable intermediate (the acyl chloride functionality) renders it unstable for standard combustion protocols.
Direct exposure to atmospheric moisture causes rapid hydrolysis, leading to stoichiometric drift : Carbon values artificially inflate by >5%, while Chlorine content drops by nearly 17% due to the volatilization of HCl.
This guide compares three validation methodologies:
-
Direct Combustion (Schöniger/CHN): High risk, requires inert handling.
-
Potentiometric Titration: Specific for the labile acyl chloride.
-
Derivatization (Methyl Ester): The recommended "Gold Standard" for robust characterization.
The Target Analyte: Theoretical Profile
Before selecting a method, the theoretical composition must be established as the baseline for purity calculations.
Compound: this compound
Formula:
-
Aryl Chlorine (
): Stable, requires high-energy combustion to mineralize. -
Acyl Chlorine (
): Labile, hydrolyzes immediately upon contact with water.
Table 1: Theoretical vs. Hydrolyzed Composition
The following table demonstrates the magnitude of error introduced if the sample hydrolyzes during weighing.
| Element | Target (Pure Acid Chloride) | Hydrolysis Product (Acid)* | Delta ( |
| Carbon | 50.83% | 56.33% | +5.50% |
| Hydrogen | 3.20% | 4.14% | +0.94% |
| Chlorine | 37.51% | 20.78% | -16.73% |
| Oxygen | 8.46% | 18.76% | +10.30% |
*Assumes conversion to 2-(3-chlorophenyl)acetic acid (
The Challenge: Hydrolytic Instability
The primary failure mode in analyzing CAS 39182-94-0 is not the instrument, but the sample preparation. The mechanism below illustrates how moisture ingress alters the mass balance.
Figure 1: Hydrolysis pathway leading to gravimetric error and elemental composition drift.
Comparative Methodology & Protocols
Method A: Direct Combustion (Schöniger Flask)
Status: High Risk / Expert Only Principle: Total mineralization of the sample in an oxygen-rich environment, followed by ion chromatography (IC) or titration of the trapped gases. Critical Flaw: Weighing the sample in open air allows hydrolysis.
Protocol:
-
Environment: All sample handling must occur in a glove box (
ppm ). -
Encapsulation: Weigh 5-10 mg of liquid into a pre-tared tin capsule . Cold-weld the capsule shut immediately inside the glove box.
-
Combustion: Place the sealed capsule into the Schöniger flask (platinum basket).
-
Absorption: Use 10 mL of 1M NaOH / 1%
solution to absorb gases. -
Quantification: Analyze for Total Chloride via Potentiometric Titration with
.
Method B: Potentiometric Titration (Functional Purity)
Status: Specific for Acyl Chloride
Principle: Exploits the lability of the acyl chloride. By hydrolyzing the sample intentionally, we release the acyl-Cl as ionic chloride (
Protocol:
-
Dissolve ~100 mg sample in 50 mL MeOH (reacts to form ester + HCl) or Acetone/Water.
-
Add 2 mL
(conc). -
Titrate with 0.1 N
using a silver electrode. -
Calculation:
Note: This only measures the labile Cl. If the result is ~18.7% (half of theoretical total), the sample is pure.
Method C: Derivatization (Methyl Ester) - Recommended
Status: Gold Standard Principle: Convert the unstable acid chloride into a stable methyl ester before analysis. This "locks" the stoichiometry and allows for standard CHN combustion without degradation.
Protocol:
-
Reaction: In a vial, add 50 mg of acid chloride to 2 mL of anhydrous Methanol (excess).
-
Workup: Evaporate the solvent and HCl under nitrogen flow or vacuum.
-
Purification: Dissolve residue in DCM, wash with saturated
(removes any free acid), dry over , and concentrate. -
Analysis: Analyze the resulting Methyl 2-(3-chlorophenyl)acetate .
-
New Target Values: C (58.55%), H (4.91%), Cl (19.20%).
-
Decision Matrix: Selecting the Right Workflow
Use the following logic flow to determine the appropriate analysis path based on your facility's capabilities and data needs.
Figure 2: Decision matrix for selecting the optimal analytical technique.
Comparison Summary
| Feature | Method A: Direct Combustion | Method B: Titration | Method C: Derivatization |
| Analyte Stability | Poor (Hydrolysis risk) | N/A (Intentional hydrolysis) | Excellent (Stable Ester) |
| Specificity | Total Cl (Aryl + Acyl) | Labile Cl (Acyl only) | Total Element (C, H, Cl) |
| Precision | Low ( | High ( | High ( |
| Equipment | Glove Box + Schöniger/CHN | Autotitrator | Standard Glassware + CHN |
| Verdict | Avoid unless strictly controlled | Good for assay check | Best for full characterization |
References
-
Schöniger, W. (1955).[3][4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[3] Mikrochimica Acta.[3]
- Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Standard text on handling hygroscopic samples).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine.
-
Exeter Analytical. (2023). Oxygen Flask Combustion Unit: Technical Specifications.
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A Senior Application Scientist's Guide to the Synthesis and Validation of 2-(3-chlorophenyl)acetyl Chloride via Thionyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of a Reactive Intermediate
2-(3-chlorophenyl)acetyl chloride is a highly versatile organochlorine compound, serving as a critical building block in organic synthesis.[1] Its value is rooted in the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions.[1] This reactivity makes it an indispensable precursor for synthesizing a diverse array of complex molecules, from pharmacologically active compounds like potential antibiotics to functional polymers and specialty coatings in material science.[1]
The conversion of the parent carboxylic acid, 2-(3-chlorophenyl)acetic acid, to its corresponding acyl chloride is the pivotal activation step. Among the various methods available, the use of thionyl chloride (SOCl₂) is a prevalent and industrially favored approach due to its efficiency and scalability.[1]
This guide provides an in-depth, field-proven perspective on the synthesis of this compound using thionyl chloride. We will dissect the reaction mechanism, present a detailed experimental protocol, establish a robust workflow for analytical validation, and objectively compare this method against common alternatives. Every step is designed to be a self-validating system, ensuring scientific integrity and reproducibility.
The Thionyl Chloride Route: Mechanism and Protocol
Causality of Reagent Choice & Reaction Mechanism
The reaction of a carboxylic acid with thionyl chloride is a classic and efficient method for preparing acyl chlorides.[2] The choice of thionyl chloride is deliberate; its reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion according to Le Châtelier's principle.[3][4] This simplifies purification, as the major byproducts are easily removed from the reaction mixture.
The reaction proceeds through a nucleophilic acyl substitution mechanism. While it can occur without a catalyst, the addition of a catalytic amount of N,N-dimethylformamide (DMF) significantly accelerates the reaction under milder conditions.[5] DMF first reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium species. The carboxylic acid then attacks this active intermediate, ultimately leading to the formation of the acyl chloride and regenerating the DMF catalyst.
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Caption: Catalytic mechanism of acyl chloride formation using thionyl chloride and DMF.
Detailed Experimental Protocol
This protocol describes the synthesis on a laboratory scale. All operations must be performed in a certified chemical fume hood due to the toxic and corrosive nature of the reagents and products.[6]
Reagents and Materials:
-
2-(3-chlorophenyl)acetic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (e.g., containing NaOH solution)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen. Ensure the entire apparatus is free of moisture, as thionyl chloride reacts violently with water.[7][8]
-
Charging Reagents: Charge the flask with 2-(3-chlorophenyl)acetic acid (1.0 equiv). Add an anhydrous solvent such as toluene to facilitate stirring, although the reaction can be run neat.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 equiv) to the flask at room temperature with stirring.[7] An exothermic reaction may occur.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops). Vigorous gas evolution (SO₂ and HCl) will be observed.
-
Reaction: Heat the mixture to reflux (typically around 80°C) and maintain for 2-3 hours, or until gas evolution ceases, indicating the reaction is complete.[1]
-
Workup: Cool the reaction mixture to room temperature.
-
Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation).[7] It is advisable to co-evaporate with an anhydrous, inert solvent like toluene a few times to ensure all volatile reactants and byproducts are removed.[9]
-
Purification: The resulting crude this compound is often of sufficient purity for subsequent steps.[9] If higher purity is required, fractional distillation under vacuum can be performed.
Critical Safety Considerations
-
Thionyl Chloride: Highly toxic, corrosive, and a lachrymator. It causes severe skin burns and eye damage and is toxic if inhaled.[10] It reacts violently with water, releasing toxic gases (SO₂ and HCl).[6][11]
-
This compound: A corrosive liquid that is sensitive to moisture.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[8]
-
Engineering Controls: All manipulations must be conducted in a well-ventilated chemical fume hood.[6] An emergency shower and eyewash station must be readily accessible.[8]
-
Waste Disposal: Quench any residual thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium carbonate. Dispose of all chemical waste according to institutional guidelines.
A Self-Validating Workflow for Product Confirmation
Validation is not merely a final check; it is an integrated process to confirm product identity and purity. The high reactivity of acyl chlorides makes direct analysis challenging; therefore, a multi-faceted approach is required.
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// Edges Start -> FTIR [color="#4285F4"]; Start -> NMR [color="#4285F4"]; Start -> GCMS [color="#4285F4"]; FTIR -> Result_FTIR [style=dashed]; NMR -> Result_NMR [style=dashed]; GCMS -> Result_GCMS [style=dashed]; Result_FTIR -> Decision; Result_NMR -> Decision; Result_GCMS -> Decision; Decision -> Validated [label="Accept"]; }
Caption: A multi-technique workflow for the validation of synthesized acyl chloride.
Spectroscopic Validation Protocols
Spectroscopy provides the primary evidence of successful functional group transformation and structural integrity.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare a thin film of the crude product between two salt plates (NaCl or KBr) or use an ATR accessory.
-
Acquire the spectrum.
-
Validation Check: Confirm the disappearance of the broad O-H stretch from the starting carboxylic acid (typically 2500-3300 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) stretching band characteristic of an acyl chloride at approximately 1800 cm⁻¹.[1][12][13][14]
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Carefully dissolve a small sample of the product in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation Check:
-
¹H NMR: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure. The methylene protons (Ar-CH₂-COCl) will exhibit a singlet at a characteristic downfield shift.
-
¹³C NMR: Confirm the presence of the acyl chloride carbonyl carbon with a chemical shift around 170 ppm.[1]
-
| Technique | Key Signal | Interpretation |
| FTIR | Strong, sharp peak at ~1800 cm⁻¹ | Formation of the acyl chloride C=O group.[12][13][14] |
| Absence of broad peak at 2500-3300 cm⁻¹ | Complete consumption of the carboxylic acid O-H group.[13] | |
| ¹H NMR | Singlet for -CH₂- protons | Confirms the methylene group adjacent to the carbonyl. |
| ¹³C NMR | Peak at ~170 ppm | Confirms the carbonyl carbon of the acyl chloride.[1] |
| Table 1: Summary of key spectroscopic data for the validation of this compound. |
Chromatographic Purity Assessment
Due to the high reactivity of acyl chlorides, direct chromatographic analysis can be problematic, often leading to degradation on the column.[9] A common and more reliable approach is to derivatize a small aliquot of the product into a more stable ester or amide immediately before analysis.
Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: In a vial, dissolve a small, accurately weighed amount of the synthesized acyl chloride in an anhydrous solvent (e.g., dichloromethane). Add an excess (2-3 equivalents) of a simple, anhydrous alcohol like methanol or ethanol to convert the acyl chloride into its corresponding methyl or ethyl ester.
-
Sample Preparation: Dilute the derivatized sample to an appropriate concentration for GC-MS analysis.
-
GC-MS Analysis: Inject the sample onto a suitable GC column (e.g., a non-polar column like DB-5ms). Use a temperature program that effectively separates the derivatized product from any derivatized impurities or starting material.
-
Data Analysis: Integrate the peak areas. The purity of the original acyl chloride can be calculated from the relative area of the main ester peak. The mass spectrometer will confirm the identity of the ester peak and help identify any impurities.
Comparative Analysis of Alternative Synthesis Routes
While the thionyl chloride method is robust, other reagents can be employed, each with distinct advantages and disadvantages. The choice of reagent is often a balance between reactivity, selectivity, cost, and ease of workup.[15]
-
Oxalyl Chloride ((COCl)₂): Often considered a milder and cleaner alternative.[15] Its byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup.[15] It is typically used with a DMF catalyst at or below room temperature, making it suitable for more sensitive substrates. However, it is significantly more expensive than thionyl chloride.[15][16]
-
Phosphorus Chlorides (PCl₃, PCl₅): These are also effective chlorinating agents.[17][18] However, their byproducts are non-gaseous (phosphorous acid from PCl₃; phosphoryl chloride from PCl₅), which can complicate the purification of the desired acyl chloride.[17][18]
| Parameter | Thionyl Chloride (SOCl₂) | **Oxalyl Chloride ((COCl)₂) ** | Phosphorus Pentachloride (PCl₅) |
| Reaction Conditions | Typically requires heating/reflux.[1][7] | Often works at room temperature with a DMF catalyst.[15] | Often exothermic, may require cooling initially. |
| Byproducts | SO₂ (gas), HCl (gas).[3] | CO (gas), CO₂ (gas), HCl (gas).[15] | POCl₃ (liquid, b.p. 106°C), HCl (gas).[17] |
| Workup/Purification | Relatively simple; removal of excess reagent by distillation.[18] | Very simple; byproducts are gaseous.[15] | More complex; requires careful separation from POCl₃.[18] |
| Relative Cost | Low.[15] | High.[15] | Moderate. |
| Key Safety Concern | Highly toxic and corrosive; reacts violently with water. | Toxic; byproducts (CO) are poisonous. | Solid, moisture-sensitive, corrosive. |
| Table 2: Objective comparison of common reagents for the synthesis of acyl chlorides. |
Conclusion
The synthesis of this compound from its parent carboxylic acid using thionyl chloride is an efficient, scalable, and widely adopted method. Its primary advantages lie in the low cost of the reagent and the formation of gaseous byproducts that simplify product isolation. However, the successful and safe execution of this procedure hinges on a thorough understanding of the reaction mechanism, strict adherence to safety protocols for handling highly corrosive materials, and the implementation of a rigorous, multi-technique analytical workflow to validate the product's identity and purity.
For routine, large-scale synthesis, thionyl chloride remains the workhorse reagent. For smaller-scale applications involving sensitive substrates where cost is less of a concern and ease of purification is paramount, oxalyl chloride presents a superior alternative. Ultimately, the choice of chlorinating agent must be tailored to the specific requirements of the research or development objective, balancing economic, practical, and safety considerations.
References
-
Benchchem. This compound|CAS 41904-39-6.
-
Benchchem. A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed.
-
ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
-
ResearchGate. Is there any alternative for thionyl chloride, SOCl2?
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET - Thionyl chloride.
-
Protheragen. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
-
Yufeng. Acyl chloride.
-
ACS Publications. Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A.
-
Semantic Scholar. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
-
Fisher Scientific. (2009). SAFETY DATA SHEET - Thionyl chloride.
-
Reddit. How to identify an Acyl Chloride in an IR spectra?
-
Benchchem. A Comparative Guide to Analytical Methods for Detecting 2,2-Dimethylbut-3-ynoyl Chloride Reaction Products.
-
Organic Syntheses. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling.
-
ResearchGate. FT-IR of fatty acyl chlorides.
-
Merck Millipore. (2026). SAFETY DATA SHEET - Thionyl chloride.
-
NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
-
Carl ROTH. Safety Data Sheet: Thionyl chloride.
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides.
-
Der Pharma Chemica. N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds.
-
NIH PubChem. Chloro(phenyl)acetyl chloride.
-
Chemistry Steps. Infrared spectra of acid chlorides.
-
National Institute of Standards and Technology. Acetyl chloride - NIST WebBook.
-
Green Chemistry. Supporting Information: Solvent-free Conditions for Acylation Reaction Catalyzed by Carbon Tetrabromide (CBr4).
-
Synlett. Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide.
-
Pharmaffiliates. This compound.
-
Google Patents. US4129595A - Preparation of chloroacetyl chloride.
-
Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride.
-
International Journal of Pharmaceutical Sciences and Drug Research. (2023). A Novel Validated HS-GC-MS method for the Trace Level Determination of Acetyl Chloride as Isopropyl Acetate in Various Anti-Cancer Drug Substances.
-
Henry Rzepa's Blog. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid.
-
NIH PubChem. This compound.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
-
ResearchGate. GC/MS data for the acetylated chlorophenols.
-
Chemistry LibreTexts. (2023). Thionyl Chloride.
-
Organic Syntheses. Triphenylchloromethane.
-
CONICET. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.
-
ChemicalBook. Acetyl chloride(75-36-5) 1H NMR spectrum.
-
ChemTube3D. Acid Chloride Formation - Thionyl Chloride.
-
Google Patents. CN105348083A - Purifying method for chloroacetyl chloride.
-
Journal of Chromatographic Science. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride active pharmaceutical ingredient.
-
ResearchGate. Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis.
-
Analytical Methods (RSC Publishing). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.
-
Echemi. (2025). Which Reactions Produce Acetyl Chloride? A Comprehensive Guide.
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A Researcher's Guide to Spectroscopic Identification of Impurities in 2-(3-Chlorophenyl)acetyl Chloride
For researchers and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 2-(3-Chlorophenyl)acetyl chloride is a key building block in the synthesis of numerous pharmaceutical compounds. Its high reactivity, while synthetically useful, also makes it susceptible to degradation and the presence of impurities that can impact downstream reactions and the final product's purity profile. This guide provides an in-depth comparison of spectroscopic techniques for the identification of common impurities in this compound, supported by experimental data and established analytical principles.
The Genesis of Impurities: A Synthetic Perspective
The most common route to synthesize this compound is the reaction of 2-(3-chlorophenyl)acetic acid with a chlorinating agent, typically thionyl chloride (SOCl₂)[1]. This process, while efficient, can lead to several potential impurities if the reaction does not go to completion or if the product is not meticulously purified.
Common Impurities:
-
Unreacted Starting Material: 2-(3-chlorophenyl)acetic acid is the most probable process-related impurity.
-
Hydrolysis Product: Due to the high reactivity of the acyl chloride functional group, exposure to moisture can lead to hydrolysis back to 2-(3-chlorophenyl)acetic acid.
-
Residual Solvents and Reagents: Trace amounts of thionyl chloride or other solvents used in the synthesis may remain.
-
Byproducts: The reaction of 2-(3-chlorophenyl)acetic acid with thionyl chloride also produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which are typically removed during workup[1].
This guide will focus on the spectroscopic differentiation of the primary impurity, 2-(3-chlorophenyl)acetic acid, from the desired product, this compound.
A Comparative Analysis of Spectroscopic Techniques
A multi-pronged analytical approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous identification of impurities. Each technique provides unique and complementary information about the molecular structure.
Workflow for Spectroscopic Impurity Identification
The following diagram illustrates a logical workflow for the identification of impurities in a sample of this compound.
Caption: Workflow for the spectroscopic identification of impurities.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of key functional groups. The primary distinction between this compound and its corresponding carboxylic acid lies in the carbonyl (C=O) stretching frequency and the presence or absence of the hydroxyl (O-H) stretch.
Expected IR Absorptions:
| Functional Group | This compound (Expected) | 2-(3-chlorophenyl)acetic acid (Experimental)[2] | Rationale for Difference |
| C=O Stretch | ~1800 cm⁻¹ (strong) | ~1700 cm⁻¹ (strong) | The electron-withdrawing inductive effect of the chlorine atom in the acyl chloride strengthens and stiffens the C=O bond, causing it to vibrate at a higher frequency. |
| O-H Stretch | Absent | Broad, ~3300-2500 cm⁻¹ | The presence of a broad O-H stretching band is a definitive indicator of the carboxylic acid impurity. |
| C-Cl Stretch | ~700 cm⁻¹ | Absent (from acyl chloride) | A band in this region can support the presence of the acyl chloride, though it can be in a crowded region of the spectrum. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal. For the solid 2-(3-chlorophenyl)acetic acid, press a small amount of the powder firmly onto the crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key stretching frequencies for the carbonyl and hydroxyl groups. The presence of a broad absorption in the 3300-2500 cm⁻¹ region is a clear indication of the carboxylic acid impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. This allows for a definitive identification of both the main component and any impurities present.
¹H NMR Spectroscopy
The most significant difference in the ¹H NMR spectra will be the chemical shift of the methylene protons (-CH₂-) adjacent to the carbonyl group.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | This compound (Predicted) | 2-(3-chlorophenyl)acetic acid (Experimental)[3] | Rationale for Difference |
| -CH₂- | ~4.0-4.2 ppm (singlet) | ~3.6 ppm (singlet) | The greater electron-withdrawing effect of the acyl chloride group compared to the carboxylic acid deshields the adjacent methylene protons, shifting them downfield. |
| Aromatic-H | ~7.2-7.4 ppm (multiplet) | ~7.1-7.3 ppm (multiplet) | The aromatic protons will show complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. The chemical shifts are expected to be similar for both compounds. |
| -COOH | Absent | ~11-12 ppm (broad singlet) | A very broad singlet far downfield is a characteristic signal for a carboxylic acid proton and a definitive marker for this impurity. |
¹³C NMR Spectroscopy
The carbonyl carbon resonance is highly diagnostic in ¹³C NMR spectroscopy.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | This compound (Predicted) | 2-(3-chlorophenyl)acetic acid (Experimental)[2] | Rationale for Difference |
| C=O | ~170 ppm | ~176 ppm | The carbonyl carbon of the acyl chloride is more shielded than that of the carboxylic acid. |
| -CH₂- | ~50-55 ppm | ~41 ppm | The methylene carbon in the acyl chloride is deshielded due to the proximity of the electronegative chlorine atom. |
| Aromatic-C | ~125-135 ppm | ~127-135 ppm | The chemical shifts of the aromatic carbons are expected to be similar in both compounds. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Analysis: Integrate the proton signals to determine the relative ratios of the compound and its impurities. The presence of a broad signal above 10 ppm in the ¹H NMR spectrum and a carbonyl signal around 176 ppm in the ¹³C NMR spectrum confirms the presence of the carboxylic acid impurity.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and its impurities, as well as characteristic fragmentation patterns that can aid in structure elucidation.
Expected Mass Spectrometric Data (Electron Ionization - EI):
| Parameter | This compound | 2-(3-chlorophenyl)acetic acid[2] |
| Molecular Ion (M⁺) | m/z 188/190 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes) | m/z 170/172 (in a ~3:1 ratio) |
| Key Fragments | [M-Cl]⁺ at m/z 153, [M-COCl]⁺ at m/z 125 (base peak) | [M-OH]⁺ at m/z 153, [M-COOH]⁺ at m/z 125 (base peak) |
The base peak for both compounds is expected to be the 3-chlorobenzyl cation (m/z 125). However, the molecular ion peaks are distinct and will clearly differentiate the two compounds. The isotopic pattern of the molecular ion peaks, showing two peaks with a separation of 2 m/z units and a relative intensity of approximately 3:1, is a hallmark of a monochlorinated compound. For this compound, there will be an additional chlorine atom, leading to a more complex isotopic pattern for the molecular ion (M⁺, M+2, M+4).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column to separate the components.
-
MS Analysis: Analyze the eluting components using a mass spectrometer operating in electron ionization (EI) mode.
-
Data Analysis: Examine the mass spectra for the molecular ion peaks and characteristic fragmentation patterns of the main compound and any impurities.
Logical Framework for Data Interpretation
The following diagram outlines the decision-making process for identifying 2-(3-chlorophenyl)acetic acid as an impurity.
Caption: Decision tree for confirming the presence of 2-(3-chlorophenyl)acetic acid.
Conclusion
The spectroscopic identification of impurities in this compound is a critical quality control step in pharmaceutical manufacturing. A combination of IR, NMR, and MS provides a comprehensive and definitive analysis. The presence of the common impurity, 2-(3-chlorophenyl)acetic acid, is readily identified by its characteristic broad O-H stretch in the IR spectrum, the downfield carboxylic acid proton signal in the ¹H NMR spectrum, a distinct carbonyl carbon shift in the ¹³C NMR spectrum, and a molecular ion at m/z 170/172 in the mass spectrum. By employing the systematic workflow and analytical protocols outlined in this guide, researchers can confidently assess the purity of this vital synthetic intermediate, ensuring the integrity of their downstream processes and the quality of the final drug substance.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
NIST. m-Chlorophenylacetic acid. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-(3-chlorophenyl)acetyl Chloride
Executive Summary & Immediate Safety Directives
STOP AND READ: 2-(3-chlorophenyl)acetyl chloride is a moisture-sensitive acyl chloride . Improper disposal can lead to violent explosions, release of toxic hydrogen chloride (HCl) gas, and severe chemical burns.
-
NEVER pour this chemical directly into a drain.
-
NEVER add water directly to the container of the neat chemical.
-
NEVER place unquenched acid chlorides in a closed organic waste container (pressure buildup will cause rupture).
The Golden Rule: You must chemically quench (hydrolyze/neutralize) the reactive acyl chloride functionality in a controlled environment before transferring it to any waste stream.
Chemical Profile & Hazard Causality
To handle this chemical safely, you must understand the mechanism of its hazard. It is not just "corrosive"; it is dynamically reactive.
| Property | Description | Operational Implication |
| Functional Group | Acyl Chloride (-COCl) | Highly electrophilic; reacts violently with nucleophiles (water, alcohols, amines). |
| Hydrolysis Product | HCl (gas/mist) | Upon contact with moisture, it releases hydrochloric acid fumes immediately.[1] |
| Thermodynamics | Exothermic | Hydrolysis releases significant heat. If uncontrolled, this boils the solvent, spraying acid. |
| Lachrymator | Yes | Irritates eyes and respiratory tract instantly. Fume hood use is mandatory. |
The Hydrolysis Reaction
The disposal procedure is based on driving this reaction to completion in a controlled manner:
Where R = 3-chlorobenzyl group.
Preparation & Safety Architecture
Personal Protective Equipment (PPE) Matrix
| Zone | Requirement | Rationale |
| Respiratory | Fume Hood (Sash at proper height) | Prevents inhalation of HCl gas and organic vapors. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient against corrosive splashes. |
| Dermal | Nitrile Gloves (Double gloved) or Silver Shield | Standard nitrile provides fair protection against splashes; change immediately if contaminated. |
| Body | Lab Coat (Buttoned) + Closed-toe shoes | Standard barrier protection. |
Required Materials
-
Quenching Vessel: 3-neck round bottom flask or large Erlenmeyer (2x volume of waste).
-
Cooling: Ice-water bath.
-
Neutralizing Agent: Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution (saturated). -
Solvent (Optional): Isopropanol or Ethanol (makes the quench smoother but exothermic).
Operational Protocol: Controlled Quenching
This protocol converts the reactive acid chloride into 3-chlorophenylacetic acid (or its salt), which is stable and safe for waste collection.
Phase 1: Setup
-
Place a large beaker or flask in the fume hood .
-
Prepare a 5% to 10% aqueous solution of Sodium Carbonate (
) or Sodium Bicarbonate.-
Note: Sodium Hydroxide (NaOH) can be used but generates more heat. Bicarbonate is safer but will foam (
evolution).
-
-
Place the reaction vessel in an ice bath . Cool the alkaline solution to <10°C.
-
Enable magnetic stirring.
Phase 2: The Addition (The Critical Step)
-
Dilute the Acid Chloride (Optional but Recommended): If you have neat (pure) this compound, dilute it first with an inert solvent like Dichloromethane (DCM) or Toluene. This acts as a heat sink.
-
Dropwise Addition: Using an addition funnel or a pipette (for small scales), add the acid chloride solution slowly to the stirring alkaline water.
-
Visual Cue: Watch for fuming or vigorous bubbling. If this occurs, stop addition and let the solution cool.
-
Causality: Adding the acid chloride to the water ensures the water is always in large excess, acting as a heat sink. Never add the water to the acid chloride.
-
Phase 3: Verification
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to stir at room temperature for 30–60 minutes to ensure all -COCl bonds are hydrolyzed.
-
pH Check: Test the solution with pH paper. It should be neutral (pH 7) or slightly basic (pH 8-9). If acidic, add more base.
Phase 4: Waste Categorization
-
The resulting mixture contains 3-chlorophenylacetic acid (as a sodium salt).
-
Do not pour down the drain. Chlorinated aromatics are often persistent environmental pollutants.
-
Transfer the neutralized mixture to a waste container labeled: "Aqueous Waste: Contains Chlorinated Organics."
Visual Workflows
Diagram 1: The Quenching Decision Matrix
This workflow illustrates the logical path for safe disposal.
Caption: Step-by-step decision matrix for neutralizing acid chlorides safely.
Diagram 2: Chemical Mechanism (Hydrolysis)
Understanding the reaction helps predict hazards (Heat/Gas).
Caption: The chemical pathway showing the conversion of the reactive chloride to stable salts.
Emergency Spill Procedures
If a spill occurs outside the fume hood:
-
Evacuate: The area immediately. The HCl fumes are toxic.
-
Ventilate: If safe to do so, increase ventilation (open windows, purge systems).
-
Absorb:
-
Collect: Once the reaction ceases and the material is dry/paste-like, sweep into a hazardous waste container. Double-bag the waste.
-
Clean: Wash the surface with water and soap only after the bulk chemical is removed.
References
-
National Research Council. (2011).[4][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5][6] [Link]
-
PubChem. (n.d.).[7] this compound Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]
Sources
- 1. Hydrochloric Acid (HCl) Neutralization. pH Neutralization Systems for Hydrochloric Acid (HCl) [phadjustment.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. reed.edu [reed.edu]
- 7. This compound | C8H6Cl2O | CID 10655249 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
